N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide
Overview
Description
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a benzyl group and an ethyl formamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Ethylation and Formylation: The benzylated benzimidazole is further reacted with ethyl bromide to introduce the ethyl group. Finally, formylation is achieved using formamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the compound, potentially altering the formamide group.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: It may be investigated for potential anticancer properties due to its structural similarity to other bioactive benzimidazoles.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agriculture: Potential use as a pesticide or fungicide.
Mechanism of Action
The mechanism of action of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
- [1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide
- [2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol
Uniqueness
- Structural Features : The presence of the benzyl group and the ethyl formamide moiety distinguishes N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide from other benzimidazole derivatives.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-13-18-11-10-17-19-15-8-4-5-9-16(15)20(17)12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMMQFFXJOVLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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